molecular formula C11H12BrNO B2950872 8-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 2167586-67-4

8-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B2950872
CAS RN: 2167586-67-4
M. Wt: 254.127
InChI Key: WSICFDXBJWLZSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one, also known as this compound, is a brominated isoquinolinone compound. It is a synthetic compound that has been used in various scientific and medical research applications. This compound has been used in the synthesis of various compounds and has been studied for its potential applications in the pharmaceutical and medical industries.

Scientific Research Applications

8-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-onedimethyl-3,4-dihydroisoquinolin-1(2H)-one has been used in various scientific and medical research applications. It has been used as a substrate for the synthesis of various compounds, including benzoxazolones, benzothiazoles, and benzimidazoles. It has also been used as an intermediate for the synthesis of various pharmaceuticals, including anti-inflammatory drugs, anticoagulants, and anti-HIV drugs. In addition, 8-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-onedimethyl-3,4-dihydroisoquinolin-1(2H)-one has been used in the synthesis of various polymers, such as polyurethanes and polyamides.

Mechanism of Action

The exact mechanism of action of 8-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-onedimethyl-3,4-dihydroisoquinolin-1(2H)-one is still not fully understood. However, it is believed to act as an inhibitor of various enzymes, including cyclooxygenase, lipoxygenase, and phospholipase A2. In addition, 8-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-onedimethyl-3,4-dihydroisoquinolin-1(2H)-one has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1beta.
Biochemical and Physiological Effects
8-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-onedimethyl-3,4-dihydroisoquinolin-1(2H)-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1beta. In addition, 8-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-onedimethyl-3,4-dihydroisoquinolin-1(2H)-one has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been shown to inhibit the growth of human cancer cell lines, including breast, lung, and colon cancer cell lines.

Advantages and Limitations for Lab Experiments

The use of 8-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-onedimethyl-3,4-dihydroisoquinolin-1(2H)-one in laboratory experiments has several advantages. It is a relatively inexpensive, commercially available compound that is easy to synthesize. In addition, it is a non-toxic compound that is stable in aqueous solutions. However, there are some limitations to the use of 8-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-onedimethyl-3,4-dihydroisoquinolin-1(2H)-one in laboratory experiments. It is a relatively new compound, and its mechanism of action is still not fully understood. In addition, its effects on human cells and tissues have not been extensively studied.

Future Directions

There are numerous potential future directions for the use of 8-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-onedimethyl-3,4-dihydroisoquinolin-1(2H)-one. Further research is needed to better understand its mechanism of action and its effects on human cells and tissues. In addition, further research is needed to explore its potential applications in the pharmaceutical and medical industries. Finally, further research is needed to explore its potential uses in the synthesis of various polymers and other compounds.

Synthesis Methods

8-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-onedimethyl-3,4-dihydroisoquinolin-1(2H)-one can be prepared through a three-step process. The first step involves the reaction between the starting material 4-methyl-2-nitroaniline and 1-bromo-3-chloropropane in the presence of sodium hydroxide. This reaction produces 4-methyl-2-nitro-3-chloropropan-1-ol. The second step involves the reaction of the product from the first step with bromine in the presence of potassium carbonate. This reaction produces 4-methyl-2-bromo-3-chloropropan-1-ol. The third step involves the reaction of the product from the second step with dimethylsulfoxide in the presence of potassium carbonate. This reaction produces 8-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-onedimethyl-3,4-dihydroisoquinolin-1(2H)-one.

properties

IUPAC Name

8-bromo-4,4-dimethyl-2,3-dihydroisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-11(2)6-13-10(14)9-7(11)4-3-5-8(9)12/h3-5H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSICFDXBJWLZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=O)C2=C1C=CC=C2Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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